molecular formula C9H8N2O2S B14748044 Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester CAS No. 2620-52-2

Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester

Cat. No.: B14748044
CAS No.: 2620-52-2
M. Wt: 208.24 g/mol
InChI Key: KMAYYXLXLJQEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester is a chemical compound with a complex structure that includes a thiocyanate group, a phenyl ester, and a methylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of thiocyanic acid with a phenyl ester derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include thiocyanic acid, phenyl esters, and methylamino carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester include other thiocyanates and phenyl esters, such as:

  • Thiocyanic acid, 2-methyl-4-[[(methylamino)carbonyl]oxy]-5-(1-methylethyl)phenyl ester
  • Thiocyanic acid, 4-(((ethylamino)carbonyl)oxy)phenyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

2620-52-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

(4-thiocyanatophenyl) N-methylcarbamate

InChI

InChI=1S/C9H8N2O2S/c1-11-9(12)13-7-2-4-8(5-3-7)14-6-10/h2-5H,1H3,(H,11,12)

InChI Key

KMAYYXLXLJQEMB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.